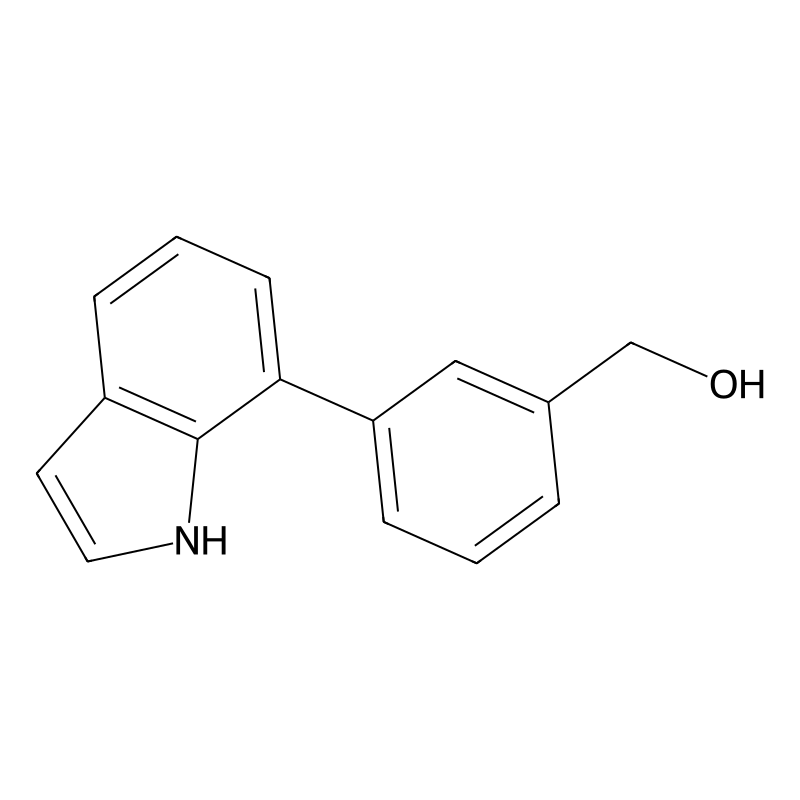

(3-(1H-Indol-7-yl)phenyl)methanol

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(3-(1H-Indol-7-yl)phenyl)methanol is an organic compound characterized by its unique structure, which consists of a phenyl group attached to a methanol moiety, with an indole ring at the para position. Its molecular formula is C₁₈H₁₆N, and it features a hydroxymethyl functional group that contributes to its reactivity and potential biological activity. The presence of the indole moiety, known for its role in various biological processes, enhances the compound's significance in medicinal chemistry and organic synthesis.

- Friedel-Crafts Reactions: (3-(1H-Indol-7-yl)phenyl)methanol can participate in Friedel-Crafts alkylation and acylation reactions, allowing for the introduction of various substituents on the aromatic rings. This is facilitated by the electrophilic nature of the indole nitrogen .

- Nucleophilic Substitution: The hydroxymethyl group can act as a nucleophile, engaging in substitution reactions with electrophiles, which could lead to the formation of more complex molecular architectures .

- Oxidation: The alcohol functional group can be oxidized to form aldehydes or ketones, further modifying its reactivity profile.

The biological activity of (3-(1H-Indol-7-yl)phenyl)methanol is primarily linked to its indole component. Indoles are known for their diverse pharmacological properties, including:

- Anticancer Activity: Compounds containing indole structures have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

- Antimicrobial Properties: Some derivatives exhibit significant antimicrobial effects against various pathogens.

- Neuroprotective Effects: Research suggests that certain indole derivatives may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Several methods exist for synthesizing (3-(1H-Indol-7-yl)phenyl)methanol:

- Friedel-Crafts Hydroxyalkylation: This method involves the reaction of indoles with aromatic aldehydes or ketones under acidic conditions, yielding hydroxymethyl derivatives .

- Electrophilic Aromatic Substitution: The compound can be synthesized through electrophilic substitution reactions involving indoles and activated aromatic systems .

- Direct Reduction: Reduction of corresponding carbonyl precursors using reducing agents such as lithium aluminum hydride can yield the desired alcohol.

(3-(1H-Indol-7-yl)phenyl)methanol has potential applications in:

- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting cancer or infectious diseases.

- Organic Synthesis: It can be utilized as a building block in synthesizing more complex molecules in organic chemistry.

Studies on interaction profiles indicate that (3-(1H-Indol-7-yl)phenyl)methanol may interact with various biological targets due to its structural features. Interaction studies often focus on:

- Receptor Binding Affinity: Evaluating how well this compound binds to specific receptors involved in disease pathways.

- Mechanism of Action: Understanding how this compound exerts its biological effects at the molecular level.

Similar Compounds

Several compounds share structural similarities with (3-(1H-Indol-7-yl)phenyl)methanol. These include:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (1H-Indol-3-yl)(phenyl)methanol | Indole derivative | Exhibits different biological activities |

| (3-(1H-Indol-5-yl)phenyl)methanol | Indole derivative | Potentially different receptor interactions |

| (1H-Indol-2-yl)(naphthalen-2-yl)methanol | Indole-naphthalene hybrid | Enhanced stability and reactivity |

These compounds highlight the uniqueness of (3-(1H-Indol-7-yl)phenyl)methanol through variations in their substituents and structural frameworks, which can influence their chemical behavior and biological activities.